2-(2-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(2-Fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid (2-F5MCPNB), also known as 2-Fluoro-5-methoxycarbonylphenyl-4-nitrobenzoate, is an organic compound belonging to the family of carboxylic acid derivatives. It is a white powder that is soluble in organic solvents, and is used in a variety of scientific and industrial applications. This compound has a wide range of applications in the field of organic synthesis, pharmaceuticals, and biochemistry.
Mechanism of Action
2-F5MCPNB acts as a catalyst in organic synthesis and biochemistry. In organic synthesis, it acts as a coupling agent, facilitating the formation of covalent bonds between organic molecules. In biochemistry, it acts as a reagent, enabling the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes.
Biochemical and Physiological Effects
2-F5MCPNB has no known physiological effects, as it is not known to be metabolized by the human body. However, it is known to interact with enzymes and other proteins, and may therefore have an effect on biochemical processes.
Advantages and Limitations for Lab Experiments
2-F5MCPNB is a useful reagent for organic synthesis and biochemistry experiments. It is relatively inexpensive and easy to obtain, and is highly soluble in organic solvents. Additionally, it is not known to be toxic or hazardous, making it safe to use in laboratory settings. However, its use is limited to laboratory experiments, as it is not approved for use in humans.
Future Directions
In the future, 2-F5MCPNB may be used in the development of new drugs, agrochemicals, and dyes. Additionally, it may be used in the study of enzyme kinetics and protein-ligand interactions, as well as other biochemical processes. It may also be used in the development of new materials and catalysts for organic synthesis. Finally, it may be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
2-F5MCPNB is synthesized through a multi-step process, beginning with the reaction of 2-fluorobenzaldehyde with 5-methoxycarbonylphenylmagnesium bromide in the presence of a Lewis acid, such as aluminum chloride. The resulting product is then reacted with potassium nitrate to produce 2-F5MCPNB.
Scientific Research Applications
2-F5MCPNB is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. In organic synthesis, it is used as a coupling agent in the preparation of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. In biochemistry, it is used as a reagent in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes.
properties
IUPAC Name |
2-(2-fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO6/c1-23-15(20)8-2-5-13(16)12(6-8)11-7-9(17(21)22)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRYCAJSCNCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691482 |
Source
|
Record name | 2'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-11-1 |
Source
|
Record name | 2'-Fluoro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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